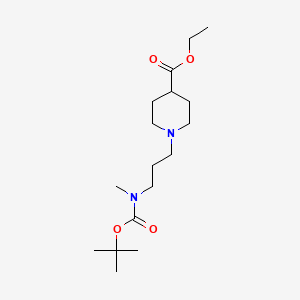

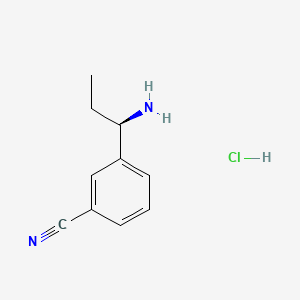

Ethyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves several steps, including the protection of the amino group, esterification, and piperidine ring formation. One common synthetic route is the reaction of methyl 2-amino-3-oxo-3-phenylpropanoate hydrochloride with tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate . Detailed synthetic procedures can be found in relevant literature .

Aplicaciones Científicas De Investigación

Synthesis and Industrial Production The compound Ethyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-4-carboxylate plays a crucial role in the synthesis of complex molecules. For example, it is utilized in the graphical synthetic routes of Vandetanib, a tyrosine kinase inhibitor used in cancer therapy. This synthesis involves several steps including substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination, showing the compound's versatility in facilitating high-yield and commercially viable manufacturing processes (Mi, 2015).

Biodegradation and Environmental Impact While not directly related to Ethyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-4-carboxylate, the study of ethyl tert-butyl ether (ETBE) biodegradation in soil and groundwater reveals insights into the environmental fate of structurally related compounds. Microorganisms capable of degrading ETBE, a gasoline oxygenate, suggest a potential for bioremediation of related compounds in polluted environments. This indicates the broader environmental relevance and potential microbial interactions of similar compounds (Thornton et al., 2020).

Chemical Modification and Applications The versatility of ethyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-4-carboxylate in chemical synthesis extends to various fields. For instance, chiral sulfinamides, including tert-butanesulfinamide, have been extensively used in stereoselective synthesis of amines and N-heterocycles, showcasing the compound's potential in the production of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are critical in the development of natural products and therapeutically applicable compounds, highlighting the compound's significance in medicinal chemistry and drug development (Philip et al., 2020).

Propiedades

IUPAC Name |

ethyl 1-[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2O4/c1-6-22-15(20)14-8-12-19(13-9-14)11-7-10-18(5)16(21)23-17(2,3)4/h14H,6-13H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOVZIMHCUQXPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CCCN(C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724367 |

Source

|

| Record name | Ethyl 1-{3-[(tert-butoxycarbonyl)(methyl)amino]propyl}piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-4-carboxylate | |

CAS RN |

1313712-70-7 |

Source

|

| Record name | Ethyl 1-{3-[(tert-butoxycarbonyl)(methyl)amino]propyl}piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-[[4-[[(2-bromoacetyl)amino]methyl]cyclohexyl]methyl]acetamide](/img/structure/B577982.png)